molecular formula C21H15ClN2O2 B11108444 6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline

6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline

Cat. No.: B11108444
M. Wt: 362.8 g/mol
InChI Key: DCSHNVNLXONAJR-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenoxy group at the 2nd position, and a phenyl group at the 4th position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles at the chloro position.

Scientific Research Applications

6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline

InChI

InChI=1S/C21H15ClN2O2/c1-25-16-8-10-17(11-9-16)26-21-23-19-12-7-15(22)13-18(19)20(24-21)14-5-3-2-4-6-14/h2-13H,1H3

InChI Key

DCSHNVNLXONAJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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